3,4-Dimethyl-3-penten-2-one

Process Safety Solvent Selection High-Temperature Synthesis

3,4-Dimethyl-3-penten-2-one (CAS 684-94-6) is a branched α,β-unsaturated ketone (C₇H₁₂O) classified as a tetrasubstituted enone. Unlike its simpler analog mesityl oxide, the fully substituted double bond and unique steric environment govern its physical properties, chemical reactivity, and safety profile, rendering it non-interchangeable for demanding synthetic, analytical, or industrial applications.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 684-94-6
Cat. No. B14748410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethyl-3-penten-2-one
CAS684-94-6
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCC(=C(C)C(=O)C)C
InChIInChI=1S/C7H12O/c1-5(2)6(3)7(4)8/h1-4H3
InChIKeyIZHBYIAZXCYIMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethyl-3-penten-2-one (CAS 684-94-6) Procurement & Selection Guide


3,4-Dimethyl-3-penten-2-one (CAS 684-94-6) is a branched α,β-unsaturated ketone (C₇H₁₂O) classified as a tetrasubstituted enone [1]. Unlike its simpler analog mesityl oxide, the fully substituted double bond and unique steric environment govern its physical properties, chemical reactivity, and safety profile, rendering it non-interchangeable for demanding synthetic, analytical, or industrial applications.

3,4-Dimethyl-3-penten-2-one Sourcing: Why Analogs Cannot Substitute


Closely related α,β-unsaturated ketones such as mesityl oxide (4-methyl-3-penten-2-one) or 3-methyl-3-penten-2-one are frequently considered as replacements due to structural similarity, but their physical and chemical properties diverge significantly from 3,4-dimethyl-3-penten-2-one. Substitution without verification introduces risk in process safety, analytical method accuracy, and synthetic yield selectivity. The compound's tetrasubstituted olefin geometry confers a unique combination of reduced volatility, higher flash point, distinct chromatographic retention, and differentiated stereoelectronic reactivity that precludes simple interchange [1].

3,4-Dimethyl-3-penten-2-one Evidence Guide: Quantified Differentiation vs. Mesityl Oxide Analogs


Boiling Point and Flash Point: Safer High-Temperature Process Window vs. Mesityl Oxide

3,4-Dimethyl-3-penten-2-one exhibits a substantially higher boiling point (159.3 °C at 760 mmHg) and flash point (47.3 °C) compared to its closest structural analog, mesityl oxide (4-methyl-3-penten-2-one). Mesityl oxide boils at 130 °C with a flash point of approximately 31 °C [1]. The elevated boiling point and flash point reduce volatility and flammability risk during high-temperature processing operations .

Process Safety Solvent Selection High-Temperature Synthesis

Kovats Retention Index: Unambiguous GC-MS Identification vs. Mesityl Oxide

On a standard non-polar DB-1 capillary column, 3,4-dimethyl-3-penten-2-one has a Kovats retention index (RI) of 914 [1]. In contrast, mesityl oxide exhibits a significantly lower RI of approximately 800 on equivalent non-polar phases [2]. The higher RI reflects the additional methyl substitution, which increases the boiling point and the interaction with the stationary phase, enabling baseline separation in complex mixture analysis.

Analytical Chemistry GC-MS Method Development Quality Control

Oxime Stereospecificity: Nearly Quantitative Yield from (E)-Oxime vs. (Z)-Oxime Byproduct Mixture

Nitrosation of the stereoisomeric oximes of 3,4-dimethyl-3-penten-2-one reveals a dramatic stereoelectronic effect not observable with simpler enones. The (E)-oxime, upon treatment with butyl nitrite in methanol, yields 3,3,4,5-tetramethyl-3H-pyrazole 1,2-dioxide in nearly quantitative yield. Under identical conditions, the (Z)-oxime reacts less readily, producing a lower yield of the same pyrazole dioxide alongside five additional isoxazoline byproducts [1]. This divergent reactivity is a direct consequence of the spatial arrangement of the methyl groups around the tetrasubstituted double bond.

Synthetic Methodology Heterocyclic Chemistry Stereoselective Synthesis

Thiol Reactivity: Class-Level Evidence of >100,000-Fold Reduced Electrophilicity via β-Substitution

Systematic kinetic studies on α,β-unsaturated ketones demonstrate that β-disubstitution reduces the rate of nucleophilic addition of glutathione (GSH) by more than 100,000 times relative to unsubstituted vinyl ketones [1]. As a β,β-disubstituted enone, 3,4-dimethyl-3-penten-2-one is predicted to reside at the extreme low end of the electrophilic reactivity spectrum, exhibiting orders-of-magnitude lower thiol reactivity than mesityl oxide (β-monosubstituted).

Toxicology Safety Assessment Flavor & Fragrance

3,4-Dimethyl-3-penten-2-one (CAS 684-94-6): Optimal Application Scenarios


High-Temperature Industrial Synthesis Requiring a Safer Solvent/Intermediate

When a high-boiling, moderate-flash-point α,β-unsaturated ketone is required for reactions above 130 °C, 3,4-dimethyl-3-penten-2-one (bp 159.3 °C, flash point 47.3 °C) provides a substantially wider safe operating window than mesityl oxide (bp 130 °C, flash point 31 °C). This is particularly valuable in continuous flow chemistry or batch processes where thermal runaway risk must be minimized .

Analytical Reference Standard for GC-MS Method Development

The distinct Kovats retention index of 914 on non-polar columns allows for unambiguous identification and quantification of 3,4-dimethyl-3-penten-2-one in complex volatile mixtures, such as Maillard reaction products or natural product extracts, where mesityl oxide (RI ≈ 800) may co-elute with other low-molecular-weight ketones. Procurement as a certified reference material ensures method accuracy [1].

Stereospecific Synthesis of 3H-Pyrazole 1,2-Dioxides

For medicinal chemists or process chemists constructing 3,3,4,5-tetramethyl-3H-pyrazole 1,2-dioxide scaffolds, the (E)-oxime derivative of this compound is the precursor of choice. It delivers the target heterocycle in nearly quantitative yield, whereas the (Z)-oxime—or oximes derived from less substituted analogs—generates complex mixtures of isoxazoline byproducts that require costly chromatographic purification [2].

Fragrance or Flavor Ingredient with Favorable Thiol Reactivity Profile

Based on class-level kinetic evidence, the β,β-disubstituted enone structure of 3,4-dimethyl-3-penten-2-one is predicted to exhibit >100,000-fold lower reactivity toward biological thiols compared to simple vinyl ketones, and >100-fold lower reactivity than β-monosubstituted analogs like mesityl oxide. This makes it a structurally justified candidate for fragrance or flavor applications where minimizing protein adduct formation is a critical safety requirement [3].

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